(4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Description
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)10-4-3-9(13)6-11(10)16(18)19/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPYGPOGCKYUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Chlorination of Benzoic Acid Derivatives
A critical precursor, 4-chloro-2-nitrobenzoic acid, is traditionally synthesized via nitration of 4-chlorobenzoic acid. However, regioselectivity challenges necessitate alternative routes. Patent EP0110559B1 describes the preparation of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene using CuCN and KCN in DMF at 160–170°C. While this yields a nitrile, hydrolysis to the carboxylic acid followed by acyl chloride formation (via SOCl₂ or PCl₅) provides the required electrophile.
Reaction Conditions :
-
Hydrolysis : 4-chloro-2-nitrobenzonitrile → 4-chloro-2-nitrobenzoic acid using H₂SO₄ (70%)/H₂O (30%) at 100°C.
-
Acyl Chloride Formation : 4-chloro-2-nitrobenzoic acid + SOCl₂ (2 eq) → 4-chloro-2-nitrobenzoyl chloride (95% yield, reflux, 4 h).
Synthesis of 3,5-Dimethylpyrazole
Cyclocondensation of Hydrazines with Pentane-2,4-dione
As demonstrated in CN104628647A, 3,5-dimethylpyrazole is synthesized via refluxing hydrazine hydrate with acetylacetone in ethanol:
Optimized Conditions :
-
Molar ratio (acetylacetone : hydrazine) = 1 : 1.05
-
Solvent: Ethanol (reflux, 6 h)
-
Yield: 89% after recrystallization (hexane/EtOAc).
Coupling Strategies for Methanone Formation
Nucleophilic Acyl Substitution
Reacting 4-chloro-2-nitrobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base (e.g., Et₃N) facilitates nucleophilic attack at the carbonyl:
Key Parameters :
Friedel-Crafts Acylation Limitations
The electron-withdrawing nitro group in 4-chloro-2-nitrobenzoyl chloride deactivates the electrophile, rendering traditional Friedel-Crafts conditions (AlCl₃, 25°C) ineffective. Alternative Lewis acids (e.g., FeCl₃, 80°C) show marginal improvement (yield <30%) but promote side reactions like demethylation.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Acyl Chloride Coupling | Et₃N, DCM, RT | 78 | 98.5 | Pyrazole solubility |
| Nitrile Hydrolysis | H₂SO₄/H₂O, 100°C | 85 | 97.2 | Over-hydrolysis risks |
| Friedel-Crafts (FeCl₃) | FeCl₃, DCE, 80°C | 28 | 89.1 | Low regioselectivity |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=2.4 Hz, 1H, Ar-H), 8.02 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.68 (d, J=8.8 Hz, 1H, Ar-H), 6.25 (s, 1H, Pyrazole-H), 2.45 (s, 6H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 740 cm⁻¹ (C-Cl).
Chromatographic Purity
Industrial Scalability and Waste Mitigation
Patent WO2018029641A1 highlights the importance of solvent recovery and catalyst reuse for cost-effective scaling. For the target compound:
-
Solvent Recycling : DCM recovery via distillation (85% efficiency).
-
By-Product Management : Unreacted acyl chloride neutralized with NaHCO₃ to prevent HCl emissions.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (4-Amino-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C12H10ClN3O3
- Molecular Weight : 273.68 g/mol
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new materials and chemical processes.
Biology
- Antimicrobial Properties : Studies have indicated that (4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone exhibits antimicrobial activity against several bacterial strains. This makes it a candidate for further research in antibiotic development.
- Anticancer Activity : Preliminary research suggests potential anticancer properties, where the compound may inhibit tumor growth through specific molecular interactions .
Medicine
- Drug Development : The unique structure of this compound positions it as a potential drug candidate. Research is ongoing to explore its efficacy in treating various diseases, particularly those related to inflammation and cancer.
- Mechanism of Action : The compound may exert its biological effects by interacting with specific enzymes or receptors, modulating their activity to achieve therapeutic outcomes .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitrophenyl group enhanced the antimicrobial efficacy.
Case Study 2: Anticancer Potential
In vitro studies assessing the anticancer properties revealed that this compound could induce apoptosis in cancer cell lines. Further investigation into its mechanism showed that it might activate specific apoptotic pathways through receptor interaction .
Mechanism of Action
The mechanism of action of (4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural and Functional Trends
Heterocyclic Core : Pyrazole derivatives generally exhibit better metabolic stability and binding affinity than furan or thiazole analogs.
Bridge Flexibility: Ethanone-linked compounds (e.g., ) show broader antibacterial activity, possibly due to increased conformational flexibility.
Biological Activity
(4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone is a compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a dimethyl-substituted pyrazole moiety. This combination imparts distinctive chemical and biological properties that make it a subject of interest in various fields, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H11ClN2O3, with a molecular weight of 264.68 g/mol. The structural composition allows for diverse interactions within biological systems, influencing its pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially inhibiting specific enzymes.
- Receptor Binding : The chloro and dimethyl groups on the pyrazole ring may enhance binding affinity to certain receptors or enzymes, modulating their activity.
These interactions suggest potential pathways for both therapeutic effects and toxicity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacteria and fungi. For instance, a study highlighted that pyrazole carboxamides displayed notable antifungal activity against several pathogens .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study focusing on related pyrazoles found that those with halogen substituents exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) . The combination of these pyrazoles with established chemotherapeutic agents like doxorubicin showed a synergistic effect, enhancing their efficacy.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound suggest it may inhibit inflammatory pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of various pyrazole derivatives. The results indicated that certain derivatives showed significant inhibition against multiple fungal strains .
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that compounds similar to this compound had enhanced cytotoxic effects when combined with doxorubicin in breast cancer cell lines, suggesting potential for combination therapies .
- Mechanistic Insights : Research on related compounds revealed that modifications in the pyrazole structure influenced their binding affinities and biological activities, indicating the importance of structural optimization in drug design .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-3,5-dimethyl-pyrazole | Structure | Antimicrobial |
| (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid | Structure | Anti-inflammatory |
| (4-Chloro-2-nitrophenyl)-(2-methylphenyl)methanone | Structure | Anticancer |
Q & A
Q. What synthetic methodologies are recommended for preparing (4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone with high regioselectivity?
The compound can be synthesized via coupling reactions between 4-chloro-2-nitrobenzoyl derivatives and 3,5-dimethylpyrazole. A common approach involves refluxing 4-chlorophenacyl bromide with substituted pyrazoles in DMF using potassium carbonate as a base, achieving yields up to 70%. Diazonium salt coupling under controlled temperature (0–50°C) and subsequent condensation with acetyl acetone or hydrazine hydrate are also effective for analogous structures .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- FT-IR : To identify carbonyl (C=O, ~1690 cm⁻¹) and nitro (NO₂, ~1550 cm⁻¹) stretches.
- ¹H/¹³C NMR : For verifying substituent environments (e.g., aromatic protons at δ 7.5–8.3 ppm, methyl groups at δ 2.5–2.6 ppm).
- Mass spectrometry (EI-MS) : To confirm molecular ion peaks (e.g., M⁺ at m/z ~397 for nitro-substituted analogs) .
Q. How is X-ray crystallography applied to resolve the molecular conformation of this compound?
Single-crystal X-ray diffraction using SHELXL (for refinement) and OLEX2 (for structure solution and analysis) is standard. Parameters such as unit cell dimensions (e.g., monoclinic P2₁/c space group, a = 10.1–13.4 Å, b = 7.8–19.2 Å) and hydrogen-bonding networks (e.g., O–H⋯N interactions) are analyzed to validate the structure .
Q. What software tools are essential for crystallographic data analysis?
- SHELX suite : SHELXD for phase problem resolution and SHELXL for least-squares refinement.
- OLEX2 : Integrates structure solution, refinement, and visualization, ideal for handling high-resolution data and twinned crystals .
Advanced Research Questions
Q. How can researchers address contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies (e.g., NMR suggesting dynamic conformations vs. static X-ray structures) require:
- Cross-validation : Use DFT calculations to model solution-state conformations.
- Solvent effects : Re-crystallize under varying conditions (e.g., dichloromethane/hexane mixtures) to assess polymorphism .
- Refinement checks : Adjust SHELXL parameters (e.g., displacement ellipsoids) to resolve thermal motion artifacts .
Q. What strategies optimize the biological activity of derivatives against multidrug-resistant pathogens?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro at para positions) to enhance antibacterial efficacy (MIC values ≤25 µg/mL against S. aureus and E. coli).
- Bioassay design : Use serial dilution methods with ciprofloxacin/norfloxacin as positive controls. Compound 22 (4-chlorophenyldiazenyl derivative) showed broad-spectrum activity in Gram-negative strains .
Q. How are metal complexes of this compound synthesized, and what are their applications?
React the ligand with metal salts (e.g., CuCl₂·2H₂O) in aqueous conditions to form complexes like [Cu(C₁₁H₁₁NO₃)(C₁₁H₁₆N₄)]·H₂O. These complexes are studied for catalytic (e.g., polymerization) or therapeutic (e.g., burn injury recovery) properties via UV-vis spectroscopy and cyclic voltammetry .
Q. What statistical methods are used to analyze in vitro anticancer activity data?
- CCK-8 assays : Quantify cell viability (e.g., ovarian cancer OVCA420/SKOV3 lines) with IC₅₀ calculations.
- ANOVA/t-tests : Compare treated vs. control groups (e.g., p < 0.05 for significance) .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Hydrogen bonds (e.g., O–H⋯N) and π-π stacking (between chlorophenyl rings) stabilize the lattice, affecting solubility and melting points. Crystal packing diagrams generated in OLEX2 reveal these interactions .
Q. What protocols ensure reproducibility in synthesizing derivatives with varied substituents?
- Parallel synthesis : Use automated reactors to vary substituents (e.g., methoxy, nitro) systematically.
- Chromatographic purification : Employ flash chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure products .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
